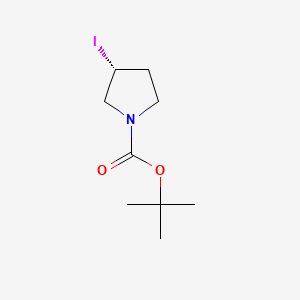

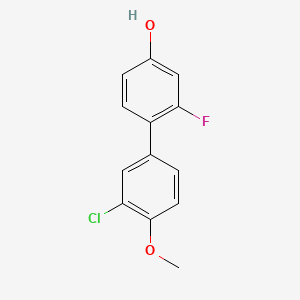

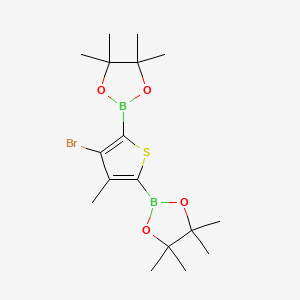

![molecular formula C25H38N6O7 B582428 (2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester CAS No. 367952-82-7](/img/structure/B582428.png)

(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butoxycarbonyl (BOC) group is commonly introduced into organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the BOC group could be removed under acidic conditions . The imino and nitroamino groups could also participate in various reactions.Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

A study describes the asymmetric syntheses of various piperidinedicarboxylic acid derivatives, including (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its N-Boc and N-Cbz protected analogues. These compounds were synthesized starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively. The synthesis involves multiple steps, including tribenzylation, alkylation, hydroboration, and reductive amination, showcasing the compound's role in synthetic organic chemistry and the creation of enantiomerically pure substances (Xue et al., 2002).

Synthesis of Protected 2,3-Diaminopropanoic Acid Esters

Another study focused on the synthesis of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing tert-butyloxycarbonyl (Boc) and other protecting groups. The methodology involved reductive amination processes and showcased the utility of these compounds in synthesizing non-proteinogenic amino acids, important for peptide chemistry and drug design (Temperini et al., 2020).

Applications in Fused Bicyclic Amino Acids Synthesis

Research into the asymmetric synthesis of fused bicyclic amino acids with a hexahydro-cyclopenta[c]pyridine skeleton involves key steps like selective allylation and Pauson-Khand cycloaddition. These syntheses demonstrate the complexity and versatility of using protected amino acid derivatives in constructing cyclic compounds with potential pharmaceutical applications (Günter & Gais, 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl (2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N6O7/c1-17-12-14-30(20(15-17)22(33)37-16-18-9-6-5-7-10-18)21(32)19(28-24(34)38-25(2,3)4)11-8-13-27-23(26)29-31(35)36/h5-7,9-10,17,19-20H,8,11-16H2,1-4H3,(H,28,34)(H3,26,27,29)/t17-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCCNRNUQHWPRG-YZGWKJHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

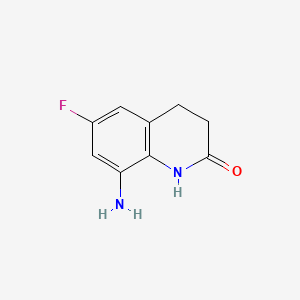

![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)

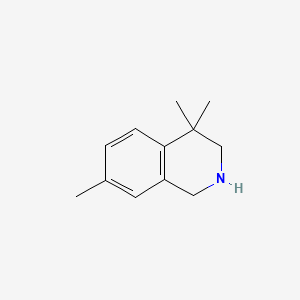

![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)

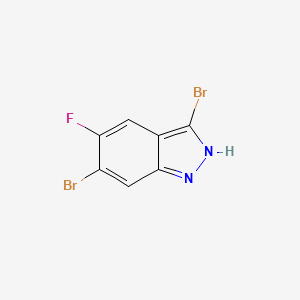

![1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one](/img/structure/B582361.png)

![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)